![molecular formula C22H22BrN5O2S B2357443 3-((4-bromophényl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-45-6](/img/structure/B2357443.png)
3-((4-bromophényl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a member of quinazolines . It is a part of a series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, which were synthesized for their antitubercular, anti-HIV, and antibacterial activities .
Synthesis Analysis
The synthesis of similar compounds involves a nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid . A simple and efficient approach for the synthesis of [1,2,3]triazolo[1,5-a]quinazolin-4(5H)-ones involves a tandem reaction of 1-(2-haloaryl)propiolamides with sodium azide through a [3 + 2] azide-alkyne cycloaddition and intramolecular Ullmann-type C-N coupling process .Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé a montré des propriétés antimicrobiennes prometteuses. Plus précisément, deux dérivés — N-(4-nitrophényl)-5-phényl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi) et N-(4-chlorophényl)-5-phényl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXk) — ont présenté une activité puissante contre E. coli, P. aeruginosa et S. epidermidis avec une concentration minimale inhibitrice (CMI) de 3 µg/mL . Ces résultats suggèrent des applications potentielles dans la lutte contre les infections bactériennes.
Activité antituberculeuse
Le même composé, N-(4-nitrophényl)-5-phényl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi), a démontré une activité antituberculeuse à une concentration de 6,25 µg/mL. Étant donné le besoin urgent de nouveaux traitements contre la tuberculose (TB), ce composé pourrait être étudié plus avant comme agent potentiel pour la thérapie de la TB .
Activité anti-VIH
N-(4-nitrophényl)-5-phényl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi) : a également présenté une activité anti-VIH à 7,15 µg/mL contre le VIH1 et le VIH2. Compte tenu du défi de la co-infection de la TB et du VIH, des composés comme celui-ci peuvent offrir de nouvelles voies pour un traitement double .
Potentiel de développement de médicaments
Les triazoloquinazolines synthétisées, y compris le composé en question, sont prometteuses comme candidats médicaments potentiels. Leur activité multiforme contre les bactéries, la TB et le VIH justifie une optimisation et un développement supplémentaires .
Orientations Futures
The future directions for this compound could involve further optimization and development into new antitubercular and anti-HIV agents . The results obtained from studies on similar compounds confirm that the synthesized and biologically evaluated triazolo quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities . Therefore, this compound could be considered a suitable pharmacophore to develop potent urease inhibitors .
Mécanisme D'action
Target of Action
Similar compounds in the triazole class have been shown to interact with a variety of enzymes and receptors, exhibiting versatile biological activities .
Mode of Action
It’s worth noting that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar triazole compounds , it’s likely that multiple pathways could be affected, leading to downstream effects.
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5O2S/c23-15-11-13-17(14-12-15)31(29,30)22-21-25-20(24-16-7-3-1-2-4-8-16)18-9-5-6-10-19(18)28(21)27-26-22/h5-6,9-14,16H,1-4,7-8H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQOVOTUYLYDAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Nitrophenyl)formamido]propanoic acid](/img/structure/B2357362.png)
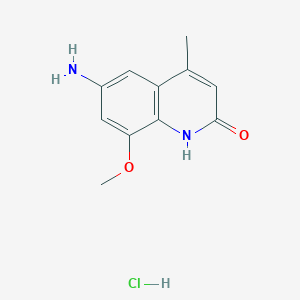
![2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2357364.png)
![Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2357366.png)
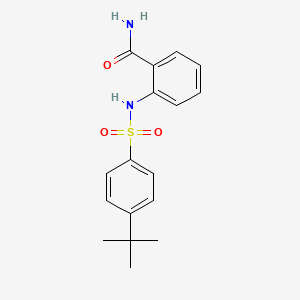

![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B2357372.png)
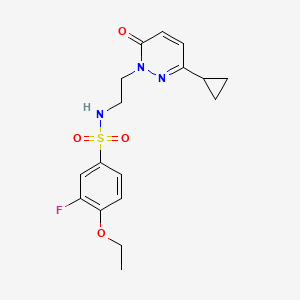
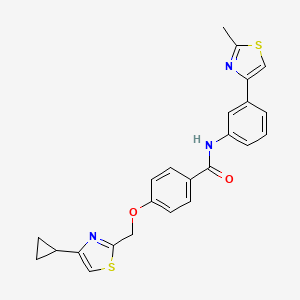
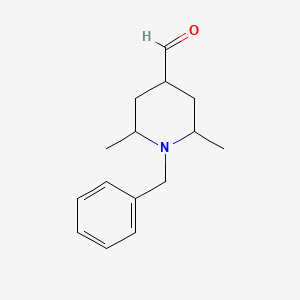
![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2357379.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2357381.png)
![(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid](/img/structure/B2357383.png)